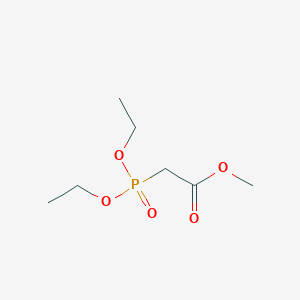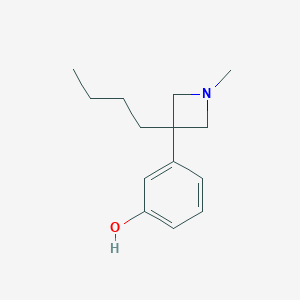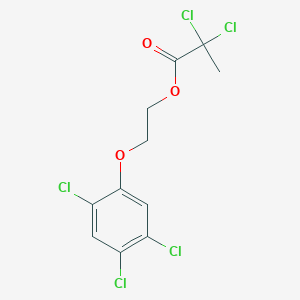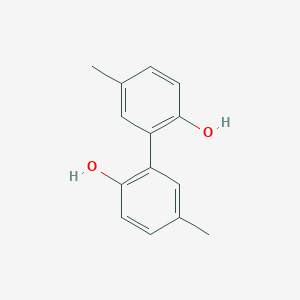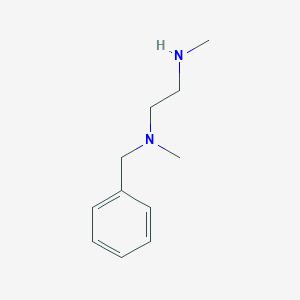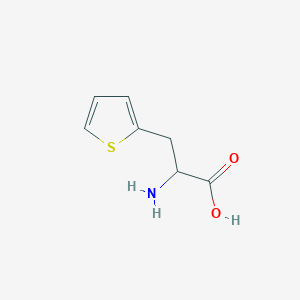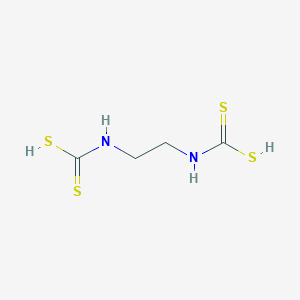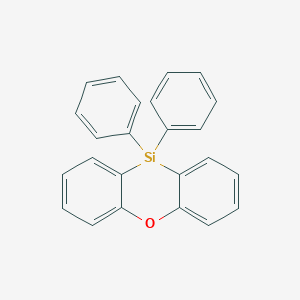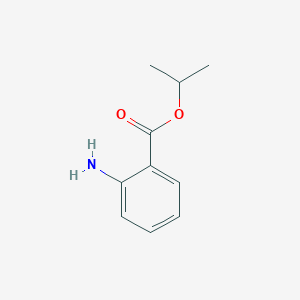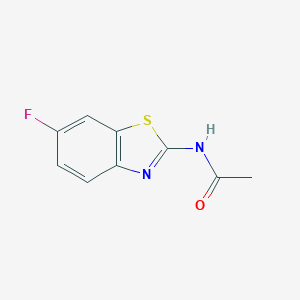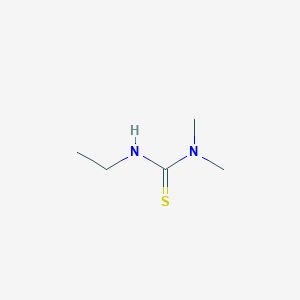
2-Butenediol 1,4-diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenediol 1,4-diacrylate, also known as diacrylate, is a chemical compound that belongs to the class of dienes. It is widely used in the field of polymer chemistry due to its ability to polymerize with a variety of monomers. Diacrylate is a versatile compound that has a wide range of applications in various fields, including the biomedical industry, electronics, and coatings.
Wirkmechanismus
The mechanism of action of 2-Butenediol 1,4-diacrylate involves the polymerization of the compound with a variety of monomers. The resulting polymer is a cross-linked network that has unique physical and chemical properties. The polymerization reaction is initiated by the presence of a free radical initiator, which generates free radicals that react with the monomers to form the polymer.
Biochemische Und Physiologische Effekte
Diacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, studies have shown that exposure to 2-Butenediol 1,4-diacrylate can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling 2-Butenediol 1,4-diacrylate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Butenediol 1,4-diacrylate in lab experiments include its versatility and ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. However, the limitations of 2-Butenediol 1,4-diacrylate include its low solubility in water and its tendency to form cross-linked networks, which can make it difficult to control the properties of the resulting polymer.
Zukünftige Richtungen
There are many future directions for research involving 2-Butenediol 1,4-diacrylate. One area of research is the development of new materials for use in the biomedical industry, including drug delivery and tissue engineering. Another area of research is the development of new coatings and adhesives for use in the electronics industry. Additionally, research can be focused on improving the properties of 2-Butenediol 1,4-diacrylate-based materials, including their mechanical strength and biocompatibility.
Synthesemethoden
The synthesis of 2-Butenediol 1,4-2-Butenediol 1,4-diacrylate can be achieved through the reaction of butenediol with acryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a clear, viscous liquid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Diacrylate is widely used in scientific research due to its ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. Diacrylate is commonly used in the synthesis of hydrogels, which have a wide range of applications in the biomedical industry, including drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
18621-76-6 |
|---|---|
Produktname |
2-Butenediol 1,4-diacrylate |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
4-prop-2-enoyloxybut-2-enyl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
ZJWKFUBDXPALAF-UHFFFAOYSA-N |
Isomerische SMILES |
C=CC(=O)OC/C=C/COC(=O)C=C |
SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
Kanonische SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
Andere CAS-Nummern |
18621-76-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
